6-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine -

6-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-4859734
CAS Number:
Molecular Formula: C21H14F5N3O
Molecular Weight: 419.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reactions: One common approach involves the condensation of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and pyruvic acid or its derivatives. [, ]
  • Multicomponent Reactions: These reactions offer a convenient and efficient way to synthesize substituted pyrazolo[3,4-b]pyridines. For example, the reaction of phenyl/benzothiazolylhydrazine, 3-oxo-3-arylpropanenitrile, and 1,3-diketones has been employed to generate diversely functionalized derivatives. []
  • Microwave-Assisted Synthesis: This technique has gained popularity due to its ability to accelerate reaction rates and improve yields. It has been successfully applied to the synthesis of various pyrazolo[3,4-b]pyridine derivatives. [, , , , , ]
Molecular Structure Analysis
  • X-ray Crystallography: This technique provides detailed information about the bond lengths, bond angles, and overall conformation of the molecule. [, , , , , , , , , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are valuable tools for elucidating the structure and determining the relative positions of atoms within the molecule. [, , , , ]
  • Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule based on their characteristic absorption bands. [, , , ]
Chemical Reactions Analysis
  • N-Alkylation: The nitrogen atom at position 1 of the pyrazole ring can be alkylated to introduce various substituents. []
  • Condensation Reactions: The carbonyl groups present in some derivatives can participate in condensation reactions with amines to form imines or enamines. []
Mechanism of Action
  • Enzyme Inhibitors: Some pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of enzymes involved in various biological pathways. [, ]
  • Receptor Modulators: These compounds can interact with specific receptors in the body, modulating their activity and potentially leading to therapeutic effects. []
Applications
  • Antibacterial Agents: Several derivatives have shown promising antibacterial activity against various bacterial strains. [, , ]
  • Anticancer Agents: Some pyrazolo[3,4-b]pyridines have exhibited potent antiproliferative activity against cancer cell lines. []
  • Antiviral Agents: Certain derivatives have demonstrated antiviral activity against viruses like HSV-1 and HAV-MBB. []
  • Antiparasitic Agents: This class of compounds has shown potential for treating parasitic infections, particularly those caused by Trypanosoma cruzi. [, ]
  • Metabotropic Glutamate Receptor 5 (mGluR5) Modulators: Pyrazolopyrazines, a related class of compounds, have been explored as mGluR5 negative allosteric modulators for potential applications in treating neurological disorders. []

6-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids

  • Compound Description: This series encompasses a range of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, synthesized and evaluated for their antibacterial properties. Some compounds within this series displayed promising antibacterial activity. []
  • Relevance: This compound class shares the core pyrazolo[3,4-b]pyridine structure with 6-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The variations lie in the substituents at the 6- and 4-positions, with the related compounds possessing an aryl group and a carboxylic acid group, respectively, compared to the difluoromethoxyphenyl and trifluoromethyl groups in the target compound. []

6-(4-Bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This specific compound is structurally analyzed for its unique conformation and intermolecular interactions, revealing a screw-boat form of the reduced pyridine ring and the formation of cyclic centrosymmetric dimers through C–H⋯π(arene) hydrogen bonds. []
  • Relevance: This compound exhibits structural similarities to 6-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, sharing the core 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine scaffold. The key difference lies in the substituent at the 6-position, with a 4-bromophenyl group in the related compound and a 4-(difluoromethoxy)phenyl group in the target compound. Additionally, the target compound features a trifluoromethyl group at the 4-position and an unsaturated pyridine ring, distinguishing it from the dihydro-pyridine ring in the related compound. []

3-(4-Nitrophenyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound's crystal structure reveals intricate hydrogen bonding patterns, forming centrosymmetric dimers through N–H⋯N hydrogen bonds, further linked into chains by C–H⋯π(pyridine) hydrogen bonds. This results in a distinctive molecular ladder structure stabilized by additional weak C–H⋯O interactions. []
  • Relevance: While sharing the fundamental pyrazolo[3,4-b]pyridine framework with 6-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, this compound exhibits a distinct substitution pattern. The 3- and 4-positions are occupied by 4-nitrophenyl and phenyl groups, respectively, compared to the methyl and trifluoromethyl groups in the target compound. Additionally, the target compound possesses a 6-[4-(difluoromethoxy)phenyl] substituent, absent in the related compound. []

Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • Compound Description: This compound’s crystal structure analysis highlights the spatial arrangement of its constituent rings, revealing specific dihedral angles and the presence of an intramolecular S⋯O contact. C–H⋯π interactions are identified as key contributors to the crystal packing. []
  • Relevance: This compound belongs to the broader family of pyrazolo[3,4-b]pyridine derivatives, sharing this core structure with 6-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The structural differences lie in the substituents and their positions: notably, the presence of a methoxyphenyl group at the 6-position, a methylsulfanyl group at the 4-position, and a carboxylate group at the 5-position in the related compound, contrasting with the difluoromethoxyphenyl, trifluoromethyl, and unsubstituted positions in the target compound. []

6-(1H-Indol-3-yl)-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This compound is crystallized as a solvate with dimethylformamide, forming cyclic centrosymmetric dimers through C–H⋯π(arene) hydrogen bonds. The solvent molecules are linked to these dimers via N–H⋯O hydrogen bonds. []

6-(1H-Indol-3-yl)-3-methyl-4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This compound crystallizes as a solvate with dimethylformamide, forming chains through a combination of C–H⋯N and C–H⋯π(arene) hydrogen bonds. Similar to its related analogue, the solvent molecules interact with the heterocyclic chains via N–H⋯O hydrogen bonds. []
  • Relevance: This compound shares a close structural relationship with the previous compound, differing only in the presence of a methoxy group on the phenyl ring at the 4-position. Therefore, it also exhibits structural similarities to the target compound 6-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, mainly differing in the substituents at the 4-, 5-, and 6-positions. []

6-(1H-Indol-3-yl)-3-methyl-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: Unlike the previous two related compounds, this compound crystallizes in an unsolvated form. It forms simple chains through N–H⋯O hydrogen bonds, further weakly associated in pairs via aromatic π-π stacking interactions. []
  • Relevance: This compound belongs to the same series as the previous two compounds, exhibiting a similar core structure with variations in the substituents at the 4-position. The presence of a 3,4,5-trimethoxyphenyl group distinguishes it from the 4-methylphenyl and 4-methoxyphenyl groups in the other related compounds. Consequently, it maintains structural similarities to the target compound 6-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, mainly differing in the substituents at the 4-, 5-, and 6-positions. []
  • Compound Description: This compound, a 2-methoxy-substituted derivative, displays a distinct structural arrangement compared to its 4-methyl- and 4-chloro-substituted counterparts. It exhibits a gauche conformation of the thiophene ring and participates in intermolecular C–H⋯O hydrogen bonding, resulting in a characteristic chain motif. An intramolecular C–H⋯N hydrogen bond is also observed. []

4-(2-Fluorophenyl)-6-(1H-indol-1-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: The crystal structure of this compound reveals complex double chains formed by interconnected molecules through N–H⋯N, C–H⋯N, and C–H⋯π(arene) hydrogen bonds. The resulting chains enclose cavities potentially containing disordered solvent molecules. []

3-Methyl-6-(aryl)-1-phenyl-1H- pyrazolo(3,4-b)pyridine

  • Compound Description: This series of compounds represents a general structure for a range of derivatives synthesized and characterized in a study. Although specific biological or chemical activities are not detailed for the entire series, their synthesis and characterization highlight their potential as valuable chemical entities. []
  • Relevance: This compound series shares the core 3-methyl-1-phenyl-1H- pyrazolo(3,4-b)pyridine scaffold with 6-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The key distinction lies in the substituent at the 6-position, represented by a general “aryl” group in the related compound series compared to the specific 4-(difluoromethoxy)phenyl group in the target compound. Additionally, the target compound possesses a trifluoromethyl group at the 4-position, absent in the general structure of the related series. []

11. 4‐(4‐Fluor­phen­yl)‐3‐methyl‐6‐oxo‐1‐phenyl‐4,5,6,7‐tetra­hydro‐1H‐pyrazolo[3,4‐b]pyridine‐5‐carbonitrile* Compound Description: This compound was synthesized using a microwave-assisted reaction involving 5-amino-3-methyl-1-phenyl­pyrazole. The structure of the compound, particularly the conformation of the tetra­hydro­pyridine ring and the dihedral angle between the pyrazole and phenyl rings, is a key point of discussion. []* Relevance: This compound shares the core 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine structure with the target compound, 6-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. They primarily differ in their substituents and the saturation state of the pyridine ring. The related compound has a 4‐fluorophenyl group at position 4, a carbonitrile group at position 5, and a keto group at position 6. In contrast, the target compound has a 4-(difluoromethoxy)phenyl group at position 6, a trifluoromethyl group at position 4, and no substituents at position 5. Furthermore, the related compound features a tetrahydro-pyridine ring, while the target compound has an unsaturated pyridine ring. []

4-(4-Bromophenyl)-3-methyl-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]thieno[2,3-e]pyridine 5,5-dioxide

  • Compound Description: The structural analysis of this compound focuses on the planarity of the fused rings, particularly the near coplanarity of the pyrazole and pyridine rings. The conformation of the 2,3-dihydrothiophene ring and the dihedral angles formed by other substituents are also highlighted. The compound exhibits an intramolecular C—H⋯N hydrogen bond. []
  • Relevance: This compound shares the core 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine structure with 6-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The key difference lies in the presence of a thieno[2,3-e]pyridine moiety in the related compound, replacing the single nitrogen atom in the pyridine ring of the target compound. Further differences include the substituents at the 4-position, a 4-bromophenyl group in the related compound compared to a 4-(difluoromethoxy)phenyl group in the target compound, and the presence of two oxygen atoms (forming a dioxide) on the thiophene ring of the related compound. []

6,7-Dihydro-4-(4-methoxyphenyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: The crystal structure of this compound highlights the dihedral angles between the methoxy-substituted benzene ring, the pyridinone-pyrazole ring system, and the unsubstituted phenyl ring. The molecular packing is stabilized by intermolecular N—H⋯O hydrogen bonds. []

4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ethanol solvate

  • Compound Description: This compound crystallizes as an ethanol solvate. The structural analysis emphasizes the conformation of the hydrogenated pyridinone ring, the dihedral angles between the various rings, and the intermolecular hydrogen bonding involving the solvent molecule. An interesting feature is the presence of a short intermolecular N⋯Br contact. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative, containing a thieno[2,3-d]pyrimidine moiety, was synthesized via a FeCl3-SiO2 catalyzed reaction. The structure of this complex compound was characterized using various spectroscopic methods. []

4-Carbohydrazide derivatives of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: These derivatives, substituted at the C-6 position by phenyl, methyl, or trifluoromethyl groups, were evaluated for their trypanocidal activity. The study investigated the structure-activity relationship, focusing on the influence of lipophilicity and volume of the substituents on their effectiveness against Trypanosoma cruzi. []
  • Relevance: These derivatives share the core 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine structure with 6-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The main difference lies in the substitution at the 4- and 6-positions. The related compounds have a carbohydrazide group at position 4 and a phenyl, methyl, or trifluoromethyl group at position 6. In contrast, the target compound has a 4-(difluoromethoxy)phenyl group at position 6 and a trifluoromethyl group at position 4. []

(E)-N-{[6-chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine

  • Compound Description: This compound's crystal structure reveals a unique three-dimensional framework created by N–H⋯N and C–H⋯N hydrogen bonds. The chirality of the molecule due to the non-coplanar arrangement of aryl groups with the pyrazolo[3,4-b]pyridine core is another interesting feature. []

6-Amino-4-(2-hydroxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This compound's interaction with the enzyme lysozyme (LYSO) was studied using fluorescence quenching techniques. The study determined binding constants, thermodynamic parameters, and the distance between tryptophan residues of LYSO and the compound, providing insights into the nature of their interaction. []

1-(Benzothiazolyl)pyrazolo[3,4-b]pyridines

  • Compound Description: This series of compounds, particularly the non-fluorinated derivatives, demonstrated potent anti-cancer activity against NALM-6, SB-ALL, and MCF-7 human cancer cell lines. Compound 6b (1-(benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine) exhibited the most potent activity, comparable to the standard drug doxorubicin. []

2-(3-(4-chlorophenyl)-4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzo[d]thiazole (12c)

  • Compound Description: This fluorinated derivative, identified as a hit compound, demonstrated promising anti-cancer activity with significant cell growth inhibition against NALM-6, SB-ALL, and MCF-7 human cancer cell lines. []

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

  • Compound Description: This compound was synthesized using a microwave-assisted reaction and characterized by its crystal structure. The planarity of the pyrazolo[3,4-b]pyridine system, the conformation of the dihydro­pyridinone ring, and the intermolecular hydrogen bonding patterns are discussed. []

3,7,7-Trimethyl-1-phenyl-4-(3-nitrophenyl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-5(6H)-one

  • Compound Description: This compound was synthesized via a microwave-assisted cyclocondensation reaction. The crystal structure analysis highlights the conformation of the pyridine and the fused six-membered rings. [, ]

N’- (substitutedphenylmethylene)-4-carbohydrazide-3-methyl-1-phenyl-1H-pyrazolo[3, 4-b]pyridine derivatives

  • Compound Description: These derivatives were investigated for their trypanocidal activity and cytotoxicity. The study particularly highlighted the N’-4-hydroxyphenylmethylene derivative for its activity against both trypomastigote and amastigote forms of Trypanosoma cruzi and its potential interaction with CYP51 and cruzain targets. []
  • Relevance: These derivatives share the core 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine structure with 6-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. They differ in the substituents at the 4- and 6-positions. The related compounds have a carbohydrazide group with various N’-(substitutedphenylmethylene) substituents at position 4 and different substituents at position 6. In contrast, the target compound has a 4-(difluoromethoxy)phenyl group at position 6 and a trifluoromethyl group at position 4. []

4-Aryl-pyrazolo[3,4-b]pyridine-6-one derivatives

  • Compound Description: This class of compounds was synthesized using a novel cascade reaction involving 4-arylidene-2-phenyl-1,3-oxazol-5(4H)-one and 3-methyl-1-phenyl-1H-pyrazol-5-amine. This method offers advantages like shorter reaction times, higher yields, cost-effectiveness, and operational simplicity. []
  • Relevance: These derivatives share the core 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine structure with 6-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. They differ in the substituents and the presence of a keto group at position 6 in the related compounds. The target compound, on the other hand, has a 4-(difluoromethoxy)phenyl group at position 6 and a trifluoromethyl group at position 4, which are absent in the general structure of the related compounds. []

cis-3-Methyl-1-phenyl-8a,9,10,11,12,12a,12b-hexahydro-1H,3bH-pyrazolo[3,4:2′,3′]pyrano[4′,5′,6′-kl]xanthene

  • Compound Description: This compound's crystal structure, containing two independent molecules, reveals the conformational details of the cyclohexane and dihydropyran rings. It also highlights the dihedral angle between the pyrazole and phenyl rings and describes the intermolecular hydrogen bonding interactions contributing to the crystal packing. []
  • Compound Description: These novel hybrid molecules were efficiently synthesized using multi-component reactions involving 2-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide. These compounds represent a new class of chemical entities with potential biological activities. []
  • Relevance: These compounds, while containing a pyrazole ring, are not directly related to the 6-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine structure due to the absence of the pyrazolo[3,4-b]pyridine core. They belong to different chemical classes – acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines – despite sharing some building blocks. []

3-Methyl-4-(4-nitro­phen­yl)-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]thia­zolo[5,4-e]pyridine-6-thione–dimethyl­formamide (1/1)

  • Compound Description: This compound crystallizes as a solvate with dimethylformamide. The crystal structure analysis emphasizes the hydrogen bonding between the compound and the solvent molecule and the intermolecular interactions between the heterocyclic molecules, including C–H⋯S=C hydrogen bonds and π–π stacking interactions. []

4-Aryl-1H-thiopyrano[3,4-b]pyridine-5-one derivatives

  • Compound Description: This class of compounds, including thiopyrano[3,4-b]quinoline-4,6(3H,5H)-dione, dithiopyrano[3,4-b:4',3'-e]pyridine-4,6(1H,3H)-dione, and pyrazolo[3,4-b]thiopyrano[4,3-e]pyridin-5(1H)-one derivatives, was synthesized using a one-pot multicomponent reaction. This efficient method utilizes readily available starting materials and offers high yields and operational simplicity. []
  • Relevance: These compounds, despite containing a pyridine ring, are not directly comparable to 6-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The key structural difference lies in the presence of a thiopyrano ring fused to the pyridine ring, creating a distinct thiopyrano[3,4-b]pyridine scaffold. []

Properties

Product Name

6-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

6-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

Molecular Formula

C21H14F5N3O

Molecular Weight

419.3 g/mol

InChI

InChI=1S/C21H14F5N3O/c1-12-18-16(21(24,25)26)11-17(13-7-9-15(10-8-13)30-20(22)23)27-19(18)29(28-12)14-5-3-2-4-6-14/h2-11,20H,1H3

InChI Key

YTLNBSZQMRCLRV-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(F)(F)F)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(F)(F)F)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.